[1-(3-Chlorophenyl)ethyl](2,2,2-trifluoroethyl)amine
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Overview
Description
1-(3-Chlorophenyl)ethylamine: is an organic compound with the molecular formula C10H11ClF3N It is characterized by the presence of a chlorophenyl group and a trifluoroethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)ethylamine typically involves the reaction of 3-chlorophenylacetonitrile with 2,2,2-trifluoroethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a base, and requires controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 1-(3-Chlorophenyl)ethylamine can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in substitution reactions, where the chlorine atom can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, 1-(3-Chlorophenyl)ethylamine is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a ligand in the study of receptor-ligand interactions or as a probe in biochemical assays.
Medicine: In medicine, 1-(3-Chlorophenyl)ethylamine is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific pathways or receptors.
Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)ethylamine involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the nature of the target. The pathways involved can include signal transduction, metabolic processes, or other cellular functions.
Comparison with Similar Compounds
[1-(3-Chlorophenyl)ethyl]amine: Similar structure but lacks the trifluoroethyl group.
1-(3-Chlorophenyl)ethylether: Similar structure but with an ether linkage instead of an amine.
Uniqueness: The presence of both the chlorophenyl and trifluoroethylamine groups in 1-(3-Chlorophenyl)ethylamine gives it unique chemical properties that are not found in its similar compounds. This makes it particularly valuable in applications requiring specific reactivity or interactions.
Properties
Molecular Formula |
C10H11ClF3N |
---|---|
Molecular Weight |
237.65 g/mol |
IUPAC Name |
N-[1-(3-chlorophenyl)ethyl]-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C10H11ClF3N/c1-7(15-6-10(12,13)14)8-3-2-4-9(11)5-8/h2-5,7,15H,6H2,1H3 |
InChI Key |
OSELGSBILRFADZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)Cl)NCC(F)(F)F |
Origin of Product |
United States |
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